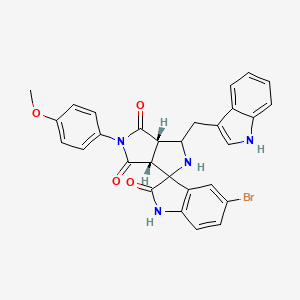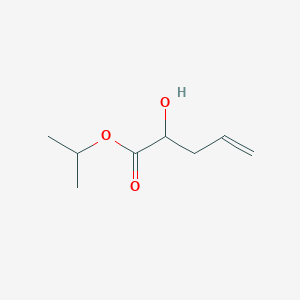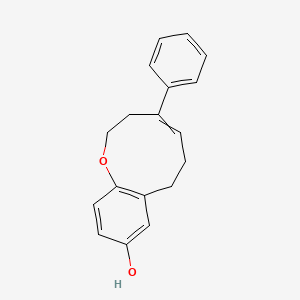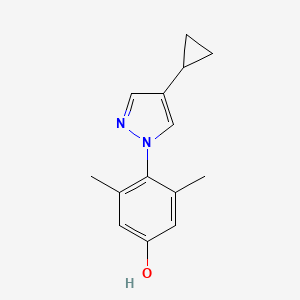
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is an organic compound that features a phenol group substituted with a cyclopropylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol typically involves the following steps:
Formation of the Cyclopropylpyrazole Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with the Phenol Group: The cyclopropylpyrazole intermediate is then coupled with 3,5-dimethylphenol using a suitable coupling agent, such as a palladium catalyst, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced forms of the phenol or pyrazole moieties.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpyrazol-1-yl)-3,5-dimethylphenol
- 4-(4-Ethylpyrazol-1-yl)-3,5-dimethylphenol
- 4-(4-Propylpyrazol-1-yl)-3,5-dimethylphenol
Uniqueness
4-(4-Cyclopropylpyrazol-1-yl)-3,5-dimethylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-cyclopropylpyrazol-1-yl)-3,5-dimethylphenol |
InChI |
InChI=1S/C14H16N2O/c1-9-5-13(17)6-10(2)14(9)16-8-12(7-15-16)11-3-4-11/h5-8,11,17H,3-4H2,1-2H3 |
InChI Key |
LJEMPPQFQLEYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


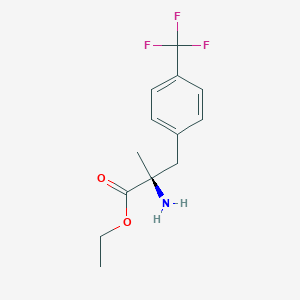
![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
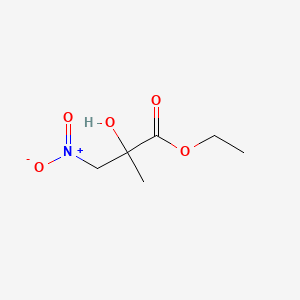
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
